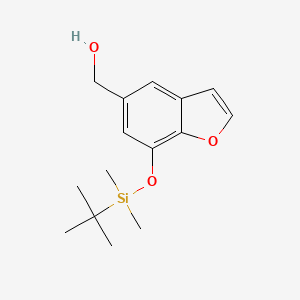
(7-((tert-Butyldimethylsilyl)oxy)benzofuran-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-((tert-Butyldimethylsilyl)oxy)benzofuran-5-yl)methanol is a chemical compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound features a tert-butyldimethylsilyl (TBDMS) protecting group attached to the oxygen atom, which is commonly used in organic synthesis to protect hydroxyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7-((tert-Butyldimethylsilyl)oxy)benzofuran-5-yl)methanol typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of 2-hydroxyphenyl ketones or the palladium-catalyzed coupling of 2-halophenols with alkynes.
Introduction of TBDMS Group: The hydroxyl group on the benzofuran ring is protected by reacting it with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole or triethylamine.
Methanol Functionalization:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as described above, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or hydrocarbons using reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: The TBDMS group can be selectively removed under acidic conditions or using fluoride ions (e.g., TBAF - Tetrabutylammonium fluoride) to yield the free hydroxyl compound.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)
Reduction: LiAlH4, NaBH4
Substitution: TBAF, HCl (Hydrochloric acid)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, hydrocarbons
Substitution: Free hydroxyl compounds
Wissenschaftliche Forschungsanwendungen
(7-((tert-Butyldimethylsilyl)oxy)benzofuran-5-yl)methanol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. The TBDMS group provides protection for hydroxyl groups during multi-step synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Wirkmechanismus
The mechanism of action of (7-((tert-Butyldimethylsilyl)oxy)benzofuran-5-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The TBDMS group can be selectively removed to reveal the active hydroxyl group, which can participate in various biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(7-Hydroxybenzofuran-5-yl)methanol: Lacks the TBDMS protecting group, making it more reactive.
(7-Methoxybenzofuran-5-yl)methanol: Contains a methoxy group instead of a hydroxyl group, altering its reactivity and solubility.
(7-Acetoxybenzofuran-5-yl)methanol: Features an acetoxy group, which can be hydrolyzed to yield the free hydroxyl compound.
Uniqueness
(7-((tert-Butyldimethylsilyl)oxy)benzofuran-5-yl)methanol is unique due to the presence of the TBDMS protecting group, which provides stability and selectivity in synthetic applications. This allows for precise control over reaction conditions and the ability to perform multi-step syntheses without unwanted side reactions.
Eigenschaften
Molekularformel |
C15H22O3Si |
|---|---|
Molekulargewicht |
278.42 g/mol |
IUPAC-Name |
[7-[tert-butyl(dimethyl)silyl]oxy-1-benzofuran-5-yl]methanol |
InChI |
InChI=1S/C15H22O3Si/c1-15(2,3)19(4,5)18-13-9-11(10-16)8-12-6-7-17-14(12)13/h6-9,16H,10H2,1-5H3 |
InChI-Schlüssel |
QJICIFPDGAFBQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=C2C(=CC(=C1)CO)C=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B15063961.png)
![9-Chloro-6-methoxy-5-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one](/img/structure/B15063966.png)

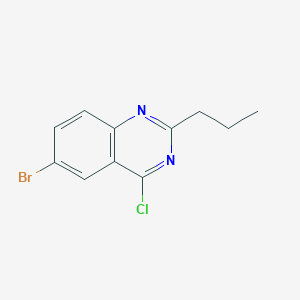
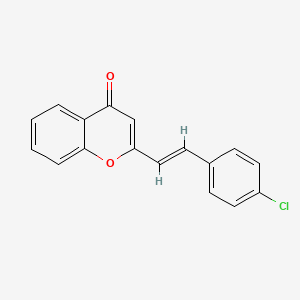
![7-Bromo-3-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B15063983.png)


![6-Bromo-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B15063996.png)
![7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B15064004.png)
![3-(Benzylsulfanyl)-1-oxa-4-azaspiro[4.5]dec-3-en-2-one](/img/structure/B15064027.png)
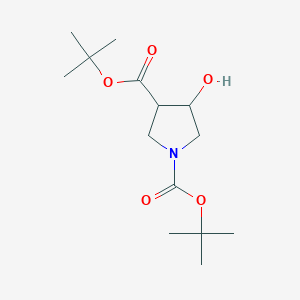
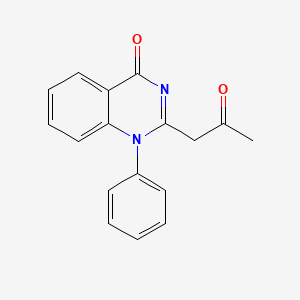
![(S)-Ethyl 2',3',4',9'-tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]-3'-carboxylate](/img/structure/B15064045.png)
